molecular formula C15H24O2 B1451842 Benzenemethanol, 3-(octyloxy)- CAS No. 89820-42-8

Benzenemethanol, 3-(octyloxy)-

Cat. No. B1451842
CAS RN: 89820-42-8
M. Wt: 236.35 g/mol
InChI Key: KIPQIHYWCSWFAX-UHFFFAOYSA-N
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Description

Benzenemethanol, 3-(octyloxy)- is a chemical compound with the molecular formula C15H22O2 . It is a derivative of benzenemethanol, which is also known as benzyl alcohol .


Synthesis Analysis

The synthesis of benzene derivatives like Benzenemethanol, 3-(octyloxy)- often involves reactions such as acylation and bromination . The order of these reactions can significantly affect the products produced . In a study, it was found that the alkylation of benzene with methanol could be enhanced by modifying hierarchical ZSM-5 with ruthenium (Ru) .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in Benzenemethanol, 3-(octyloxy)-, are activated towards free radical attack . This activation enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .

Scientific Research Applications

Oxidative Damage and Insulin Secretion

  • Study on Benzene-Induced Toxicity : A study highlighted the toxicity of benzene on rat pancreatic islets, focusing on oxidative damage, insulin secretion, and glucokinase activity. This research might be relevant in understanding the cellular impact of benzene-related compounds (Bahadar et al., 2015).

Gene Expression and Hepatotoxicity

  • Benzene Impact on Gene Expression : Another research paper studied the gene expression changes in the liver of mice treated with benzene, revealing alterations in biotransformation, detoxification, apoptosis, oxidative stress, and cell cycle pathways (Park et al., 2008).

Metabolism and Disposition

  • Study on 1,3-Diphenyl-1-Triazene (DPT) : This study explored the disposition of DPT, a compound used in the synthesis of polymers and dyes, in rodents. It mentioned the metabolism of benzene, which could provide insights into the behavior of benzene-based compounds in biological systems (Mathews & De Costa, 1999).

Toxicity and Metabolic Pathways

  • Benzene-Induced Hematopoietic Toxicity : A study identified disturbances in glycerophospholipid and sphingolipid metabolic pathways in benzene-exposed mice, potentially contributing to hematopoietic toxicity. This could be relevant in understanding the metabolic pathways affected by benzene derivatives (Yu et al., 2021).

Safety and Hazards

The safety data sheet for Benzenemethanol, 3-(octyloxy)- indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . In case of accidental release, it is advised to avoid letting the chemical enter drains .

properties

IUPAC Name

(3-octoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-11-17-15-10-8-9-14(12-15)13-16/h8-10,12,16H,2-7,11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPQIHYWCSWFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655452
Record name [3-(Octyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanol, 3-(octyloxy)-

CAS RN

89820-42-8
Record name [3-(Octyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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